molecular formula C10H9NO5 B3039107 Isopropenyl p-nitrophenyl carbonate CAS No. 96916-42-6

Isopropenyl p-nitrophenyl carbonate

Cat. No.: B3039107
CAS No.: 96916-42-6
M. Wt: 223.18 g/mol
InChI Key: RAYSDFXTXTZOJU-UHFFFAOYSA-N
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Description

Isopropenyl p-nitrophenyl carbonate is an organic compound with the molecular formula C10H9NO5. It is a derivative of p-nitrophenol and is characterized by the presence of an isopropenyl group attached to the carbonate moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Scientific Research Applications

Isopropenyl p-nitrophenyl carbonate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropenyl p-nitrophenyl carbonate can be synthesized through the reaction of p-nitrophenol with isopropenyl chloroformate. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a low temperature to prevent decomposition of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isopropenyl p-nitrophenyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: The major products are substituted carbamates, carbonates, or thiocarbonates.

    Hydrolysis: The primary products are p-nitrophenol and isopropenyl alcohol.

    Reduction: The main product is p-aminophenol.

Comparison with Similar Compounds

Similar Compounds

    p-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a carbonate group.

    Isopropenyl chloroformate: Contains an isopropenyl group but lacks the nitrophenyl moiety.

    p-Nitrophenyl acetate: Contains an acetate group instead of a carbonate group.

Uniqueness

Isopropenyl p-nitrophenyl carbonate is unique due to its combination of the isopropenyl and nitrophenyl groups, which confer distinct reactivity and stability. This makes it particularly useful in bioconjugation and polymer chemistry, where specific reactivity is required .

Properties

IUPAC Name

(4-nitrophenyl) prop-1-en-2-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-7(2)15-10(12)16-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYSDFXTXTZOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To isopropenyl chloride carbonate (6.68 g) were added 4-nitrophenol (5 g) and chloroform (150 ml), and thereto was added drowpise pyridine (2.9 ml) under ice-cooling over a period of 20 minutes. Then, the mixture was stirred under ice-cooling for 15 minutes, then warmed to room temperature, and further stirred overnight. After the reaction was completed, the reaction solution was washed succesively with 1N aqueous hydrochloric acid solution, water and a satureated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated. The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1) to give the title compound (1.41 g).
Name
isopropenyl chloride carbonate
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Isopropenyl chloroformate (5.0 g, 41.5 mmol) was added to an ice cold suspension of p-nitrophenol (6.3 g, 45.6 mmol) in chloroform (100 mL). To the stirred reaction mixture, pyridine (3.32 g, 41.5 mmol) was added dropwise over 20 minutes. After stirring at ice bath temperature for 15 minutes, the reaction mixture was allowed to warm up and stirred at room temperature for 16 hours. The reaction mixture was washed with water, 1N HCl, ice-cold 1% aqueous sodium hydroxide, water and brine. The organic layer was dried (MgSO4) and the solvent was evaporated. The solid residue was subsequently crystallized from hexane to provide the title compound (7.8 g, 84% yield): 1H NMR (CDCl3, 300 MHz) δ 2.05 (s, 3H), 4.82 (t, 1H, J=1.0 Hz), 4.96 (d, 1H, J=2.0 Hz), 7.40-7.46 (m, 2H), 8.27-8.32 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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